molecular formula C21H20N2O5 B10895086 ethyl 4-{[(2E)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enoyl]amino}benzoate

ethyl 4-{[(2E)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enoyl]amino}benzoate

Cat. No.: B10895086
M. Wt: 380.4 g/mol
InChI Key: NHMDFSSUFCMIMO-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(2E)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enoyl]amino}benzoate is a synthetic organic compound that belongs to the class of chalcones. Chalcones are known for their diverse pharmacological properties, including antioxidant, antibacterial, and anticancer activities . This compound is characterized by its unique structure, which includes a cyano group, a dimethoxyphenyl group, and an enoyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of ethyl 4-{[(2E)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enoyl]amino}benzoate typically involves a two-step reaction process . The first step is the synthesis of an amine chalcone through the reaction of 4′-aminoacetophenone and 2,5-dimethoxybenzaldehyde using a 40% sodium hydroxide solution as a catalyst in ethanol. This is followed by amidation through the reaction of the formed chalcone with succinic anhydride in ethanol using pyridine as a catalyst .

Chemical Reactions Analysis

Ethyl 4-{[(2E)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enoyl]amino}benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-{[(2E)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enoyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various bioactive molecules.

    Biology: The compound exhibits significant antibacterial and antioxidant properties, making it useful in biological studies.

    Medicine: Due to its anticancer properties, it is studied for potential therapeutic applications in cancer treatment.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-{[(2E)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enoyl]amino}benzoate involves its interaction with various molecular targets and pathways. The compound’s cyano group and enoyl group play crucial roles in its biological activity. It can inhibit certain enzymes and proteins, leading to its antibacterial and anticancer effects .

Comparison with Similar Compounds

Ethyl 4-{[(2E)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enoyl]amino}benzoate can be compared with other similar compounds such as:

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 4-[[(E)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enoyl]amino]benzoate

InChI

InChI=1S/C21H20N2O5/c1-4-28-21(25)14-8-10-17(11-9-14)23-20(24)16(13-22)12-15-6-5-7-18(26-2)19(15)27-3/h5-12H,4H2,1-3H3,(H,23,24)/b16-12+

InChI Key

NHMDFSSUFCMIMO-FOWTUZBSSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C(=CC=C2)OC)OC)/C#N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=C(C(=CC=C2)OC)OC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.